2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal is an organic compound characterized by its unique molecular structure and potential applications in various fields, including chemistry and medicine. It is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO) attached to a branched carbon chain that includes a pyridine ring. This compound is of interest for its synthetic utility and biological activities.
This compound can be synthesized through various chemical reactions involving pyridine derivatives and aldehyde precursors, typically under controlled laboratory conditions. It is commercially available from chemical suppliers and used in research settings to explore its properties and applications.
2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal falls under the category of:
The synthesis of 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal typically involves several key steps:
In industrial settings, large-scale production may involve automated systems for consistency and purity. Techniques such as distillation and chromatography are often employed for purification.
The molecular formula of 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal is . Its structural representation includes:
Property | Value |
---|---|
Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | 2,2-dimethyl-3-(5-methylpyridin-3-yl)propanal |
InChI | InChI=1S/C11H15NO/c1-9-5-4-6-12-10(9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3 |
InChI Key | CRTVJHHIFOLXQE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=CC=C1)CC(C)(C)C=O |
2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include carboxylic acids from oxidation and alcohols from reduction.
The mechanism of action for 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal involves interactions with biological molecules:
The compound exhibits typical characteristics of aldehydes:
Key chemical properties include:
Relevant data includes:
2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal has several applications:
This compound's unique structure allows it to participate in various chemical transformations, making it valuable in both research and industrial contexts.
CAS No.: 97416-84-7
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: